N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
Description
This compound belongs to the pyrazolo-pyrimidine class, characterized by a fused heterocyclic core. The structure includes a 3-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring and a butanamide substituent attached to the pyrazole moiety.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN7O/c1-3-5-17(28)24-16-8-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-4-6-13(20)9-14/h4,6-11H,3,5H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZZRDCULPMRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidinone Precursors
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 4,6-dichloro-5-formylpyrimidine with hydrazine derivatives. For example, 4,6-dichloro-5-formylpyrimidine reacts with hydrazine hydrate in aqueous or alcoholic solvents at 0–20°C to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This reaction proceeds via nucleophilic attack of hydrazine at the C(5) aldehyde group, followed by cyclization to form the pyrazole ring.
Reaction Conditions :
Functionalization at the C(4) Position
Substitution with Pyrazole Amine
The chlorine at C(4) of 1-(3-chlorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine is displaced by a 3-methyl-1H-pyrazol-5-amine group via Buchwald-Hartwig amination. This reaction employs a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C.
Representative Protocol :
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Combine 1-(3-chlorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine (1 equiv), 3-methyl-1H-pyrazol-5-amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene.
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Heat at 110°C for 12–24 hours under argon.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–70%
Installation of the Butanamide Moiety
Amidation of Pyrazole Amine
The terminal amine on the 3-methyl-1H-pyrazol-5-yl group is acylated with butanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
Procedure :
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Dissolve N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amine (1 equiv) in anhydrous DCM.
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Add triethylamine (3 equiv) and butanoyl chloride (1.5 equiv) dropwise at 0°C.
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Stir at room temperature for 4–6 hours.
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Quench with water, extract with DCM, and concentrate.
Yield : 80–85%
Optimization and Scalability
Industrial-Scale Considerations
Large-scale synthesis prioritizes atom economy and reduced purification steps. Continuous flow reactors improve the efficiency of chlorination and amination steps, while green solvents (e.g., 2-MeTHF) replace toxic alternatives.
Table 1. Summary of Key Reaction Steps and Yields
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may exhibit pharmacological properties that make it useful in drug development.
Industry: Its unique structure could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Amide vs. Sulfonamide Substituents
The target compound’s butanamide group contrasts with sulfonamide derivatives (e.g., Example 53 in ). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity, which may enhance target binding but reduce membrane permeability. The aliphatic butanamide in the target compound likely offers a balance between solubility and lipophilicity .
Aromatic vs. Aliphatic Substituents
Conversely, fluorinated benzamides (e.g., 2,4-difluorobenzamide in ) leverage fluorine’s electronegativity to improve metabolic stability and binding affinity.
Heterocyclic Modifications
The thieno-pyrimidine hybrid in replaces one pyrimidine ring with a sulfur-containing thiophene, altering electronic distribution and possibly bioavailability. Such modifications may influence kinase selectivity or off-target effects.
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features
- Pyrazolo[3,4-d]pyrimidine Core : Known for various biological activities.
- Chlorophenyl Substituent : Imparts unique electronic properties.
- Butanamide Group : Enhances solubility and bioavailability.
Antitumor Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. A study by demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve inhibition of specific kinases such as p70S6K and Akt pathways, which are crucial for cell proliferation and survival.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{...} | MCF-7 | 10.5 ± 0.8 |
| N-{...} | HeLa | 8.2 ± 0.5 |
| N-{...} | A549 | 12.7 ± 1.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of N-{...} was evaluated in a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) when treated with the compound compared to control groups.
Table 2: Anti-inflammatory Activity
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 ± 15 | 200 ± 10 |
| N-{...} | 120 ± 10 | 90 ± 5 |
The proposed mechanism of action for N-{...} involves:
- Kinase Inhibition : Selectively inhibits p70S6K and Akt pathways.
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptotic pathways through caspase activation.
Case Study 1: Antitumor Efficacy in Vivo
A recent study published in Journal of Medicinal Chemistry explored the in vivo efficacy of N-{...} in xenograft models of breast cancer. The compound was administered at varying doses, leading to significant tumor regression compared to untreated controls.
Results Summary:
- Tumor volume reduction by up to 60% at optimal dosing.
- Minimal toxicity observed in normal tissues.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study focusing on inflammatory bowel disease (IBD), N-{...} was shown to reduce symptoms significantly in treated mice compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Q & A
Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yield?
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions to introduce the 3-chlorophenyl group using Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) .
- Amidation for the butanamide moiety, often employing EDCl/HOBt coupling agents in anhydrous DMF or THF . Critical conditions:
- Temperature control (<60°C to avoid decomposition) .
- Solvent purity (e.g., dry DMF for amidation) .
- Catalytic Pd(PPh₃)₄ for efficient cross-coupling .
Q. Which spectroscopic techniques are most effective for confirming the structure, and how should data interpretation be approached?
- 1H/13C NMR : Assign peaks by comparing shifts to analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) . Cross-reference data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.
Q. What in vitro assays are commonly used to evaluate anticancer potential, and what endpoints should be measured?
- MTT assay : Assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Cell cycle analysis : Use flow cytometry (PI staining) to identify G1/S arrest . Include positive controls (e.g., doxorubicin) and triplicate replicates for statistical validity.
Advanced Research Questions
Q. How can synthesis be optimized when encountering low yields in the final amidation step?
- Reaction optimization :
- Replace EDCl with TBTU for higher efficiency in polar aprotic solvents .
- Use microwave-assisted synthesis (30 min, 80°C) to accelerate kinetics .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted intermediates .
- Yield tracking : Monitor reaction progress via LCMS at 15-minute intervals .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Assay validation :
Q. How can computational modeling predict binding affinity to kinase targets, and which tools are recommended?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, BRAF) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) . Validate predictions with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .
Q. In SAR studies, how should substituent variations be designed to elucidate critical functional groups?
- Positional scanning :
- Replace 3-chlorophenyl with 4-fluorophenyl to assess halogen effects .
- Modify the butanamide chain length (e.g., propanamide vs. pentanamide) to probe hydrophobic interactions .
- Parallel synthesis : Use robotic platforms to generate 10–20 analogs per batch for high-throughput screening .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range | References |
|---|---|---|---|---|
| Core formation | Cyclocondensation | Hydrazine, 110°C, 16 hr | 25–35% | |
| Chlorophenyl coupling | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–75% | |
| Amidation | EDCl/HOBt | DMF, RT, 24 hr | 40–55% |
Q. Table 2: Analytical Techniques for Purity Assessment
| Technique | Application | Acceptable Criteria |
|---|---|---|
| HPLC | Purity | ≥95% (UV 254 nm) |
| Elemental Analysis | C, H, N content | <0.4% deviation |
| TLC | Reaction monitoring | Rf = 0.3–0.5 (EtOAc/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
